2-Cyclohexylthio-1-benzylbenzimidazole
Description
2-Cyclohexylthio-1-benzylbenzimidazole is a benzimidazole derivative characterized by a cyclohexylthio (-S-C6H11) group at position 2 and a benzyl (-CH2C6H5) substituent at position 1.
Properties
Molecular Formula |
C20H22N2S |
|---|---|
Molecular Weight |
322.5g/mol |
IUPAC Name |
1-benzyl-2-cyclohexylsulfanylbenzimidazole |
InChI |
InChI=1S/C20H22N2S/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |
InChI Key |
KSSNXKADESEZLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key differentiators are its cyclohexylthio and benzyl substituents. These groups influence lipophilicity, steric bulk, and electronic properties, which modulate solubility, bioavailability, and target binding. Below is a comparative analysis with analogs (Table 1):
Table 1: Comparative Analysis of 2-Cyclohexylthio-1-benzylbenzimidazole and Analogs
*Inferred based on substituents.
Key Observations
Core Heterocycle Variations: Benzimidazole vs. Pyridine: The pyridinecarboxamide analog (CAS 189759-00-0) replaces benzimidazole with pyridine, likely altering target specificity. Pyridine derivatives often exhibit kinase inhibition, whereas benzimidazoles are linked to DNA interaction or tubulin binding . Thiadiazole Derivatives: Compounds like 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol prioritize sulfur-rich cores, which are associated with redox modulation and antifungal activity .
Benzyl vs. Acetic Acid: The acetic acid analog (CAS 331964-12-6) introduces a polar carboxylic acid group, increasing aqueous solubility but possibly limiting blood-brain barrier penetration .
Activity Trends :
- The methyl-substituted benzimidazole (CAS 193146-82-6) demonstrates antimicrobial activity, suggesting that the target compound’s benzyl and cyclohexylthio groups may further optimize steric and electronic interactions for enhanced efficacy .
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